PARP1 Cellular Inhibition Activity: 4-Nitroisoquinolin-1(2H)-one Demonstrates Sub-Micromolar Potency in Human HeLa Cells
4-Nitroisoquinolin-1(2H)-one exhibits PARP1 inhibitory activity with an IC50 of 200 nM in a cellular assay using human HeLa cells, measured as reduction of H2O2-induced poly(ADP-ribose) (PAR) formation [1]. While potent clinical PARP inhibitors achieve low nanomolar IC50 values (e.g., 36-45 nM for advanced leads), 4-nitroisoquinolin-1(2H)-one's 200 nM cellular IC50 positions it as a validated starting scaffold with confirmed target engagement suitable for hit-to-lead optimization programs [2]. The cellular context (HeLa cells) provides a more physiologically relevant measure than isolated enzyme assays alone, incorporating membrane permeability and intracellular stability factors.
| Evidence Dimension | PARP1 cellular inhibition potency |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Class benchmark: potent PARP1 inhibitors (e.g., pyrrolocarbazole-derived leads: IC50 = 36 nM; isoquinolinedione PARP Inhibitor XIV: IC50 = 45 nM) |
| Quantified Difference | Target compound is ~4.4- to 5.6-fold less potent than advanced clinical/lead PARP1 inhibitors in cellular assays |
| Conditions | Human HeLa cells; H2O2-induced PAR formation; 30 min preincubation followed by H2O2 addition; immunocytochemistry readout |
Why This Matters
Confirms that the 4-nitroisoquinolin-1(2H)-one scaffold possesses intrinsic PARP1 inhibitory activity at sub-micromolar concentrations, validating its utility as a hit scaffold for further SAR exploration rather than as a final drug candidate.
- [1] BindingDB. BDBM50110830 (CHEMBL3605978). IC50: 200 nM. Inhibition of PARP1 in human HeLa cells. View Source
- [2] Biosci.AllJournals. PARP-1 inhibitor benchmark data: pyrrolocarbazole lead IC50 = 36 nM; PARP Inhibitor XIV IC50 = 45 nM. View Source
